molecular formula C21H19N3O5S B2711259 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-88-4

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2711259
CAS No.: 868369-88-4
M. Wt: 425.46
InChI Key: HHPHZZPZWRWVBO-DQRAZIAOSA-N
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Description

(Z)-2-(1,3-Dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone and benzo[d]thiazole moieties. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation Reactions: The initial step often involves the condensation of phthalic anhydride with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

  • Chlorination and Subsequent Coupling: The resulting acid is then chlorinated to form an acid chloride, which is subsequently coupled with the benzo[d]thiazole derivative under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups with others, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.

  • Medicine: The compound has been investigated for its pharmacological properties, including antimicrobial and antifungal activities.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

  • Acetamide: A simple amide with applications in pharmaceuticals and industrial chemistry.

  • Isoindolinone Derivatives: Compounds similar to the isoindolinone moiety of the target compound, used in various chemical syntheses.

  • Benzo[d]thiazole Derivatives: Compounds containing the benzo[d]thiazole ring, known for their biological activities.

Uniqueness: The uniqueness of (Z)-2-(1,3-Dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide lies in its complex structure and the combination of functional groups, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPHZZPZWRWVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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